molecular formula C8H10F3N3 B13324392 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13324392
M. Wt: 205.18 g/mol
InChI Key: GQXRHBQJLRNERR-UHFFFAOYSA-N
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Description

7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a fused imidazo[1,2-a]pyrimidine core, a structure known to be a bioisostere of purine bases, which allows it to interact with a variety of biological targets. The core scaffold is increasingly prominent in modern drug discovery due to its versatile pharmacological profile and adaptability for structural optimization. The presence of the trifluoromethyl group is a critical structural feature, as it enhances the molecule's lipophilicity and metabolic stability, improving its drug-like properties. This compound is strictly for use in non-clinical research applications. The imidazopyrimidine scaffold has demonstrated a broad spectrum of pharmacological potential in scientific research, including application in the development of anticancer agents. These compounds are investigated for their ability to target crucial cellular pathways; for instance, related analogues have been studied as inhibitors of protein kinases, which are key regulators in cell signaling and are often dysregulated in cancers. The structural flexibility of the imidazopyrimidine core allows for extensive derivatization, making it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific molecular targets. Researchers value this compound for its potential in hit-to-lead optimization campaigns across various therapeutic areas.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

7-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-3-2-12-7(14)13-5/h2-3,5-6H,4H2,1H3,(H,12,13)

InChI Key

GQXRHBQJLRNERR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C=CN=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Condensation and Cyclization

Methodology:

  • Starting materials: Typically, 2-aminopyrimidines or related heterocycles serve as key precursors.
  • Reagents: Trifluoromethylating agents (e.g., Togni’s reagent, trifluoromethyl sulfonates), and suitable aldehydes or ketones.
  • Catalysts: Lewis acids such as boron trifluoride or metal triflates (e.g., bismuth triflate) facilitate cyclization.
  • Conditions: Reflux in polar solvents like acetonitrile or dichloromethane, often under inert atmosphere.

Representative Reaction:

A typical synthesis involves the condensation of a 2-aminopyrimidine derivative with a trifluoromethyl source, followed by cyclization under acidic conditions, leading to the fused imidazo[1,2-a]pyrimidine core.

Trifluoromethylation Strategies

Reagents and Conditions:

  • Trifluoromethylating agents: Such as Togni’s reagent, sodium trifluoromethanesulfonate, or trifluoromethyl iodide.
  • Catalysis: Copper or iron catalysts are employed to activate the trifluoromethyl source.
  • Reaction conditions: Microwave irradiation at elevated temperatures (around 150°C) enhances reaction rates and yields, as demonstrated in recent literature.

Example:

A recent protocol involves the use of copper catalysis with microwave irradiation to achieve efficient trifluoromethylation of heterocyclic precursors, followed by cyclization to form the desired imidazo[1,2-a]pyrimidine derivative.

Cyclization via Intermolecular Ritter-Type Reactions

Methodology:

  • Intermolecular Ritter reactions have been explored for constructing fused heterocycles, including imidazo[1,2-a]pyrimidines.
  • Procedure: Involves nitriles, carbocations, or related intermediates reacting with heterocyclic amines under acid catalysis, facilitating ring closure.

Research Example:

A recent study employed Ritter-type reactions to synthesize imidazo[1,2-a]pyrimidine analogs with high efficiency, utilizing microwave heating to accelerate the process and improve yields.

Use of Propargylation and Azide-Alkyne Cycloaddition

Methodology:

  • Propargylation of heterocycles: Pyrazolopyrimidines are treated with propargyl bromide in DMF with potassium carbonate, yielding propargylated intermediates.
  • Azide coupling: These intermediates are then reacted with azido glycosides or other azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, forming triazole-linked derivatives.

This approach, while more common for derivatization, can be adapted for constructing complex fused heterocycles, including imidazo[1,2-a]pyrimidines, by subsequent cyclization steps.

Data Tables and Reaction Conditions

Step Reagents Catalyst Solvent Temperature Yield Reference
1. Condensation 2-Aminopyrimidine derivative + trifluoromethyl source Lewis acid (e.g., BF₃) Acetonitrile Reflux 70-85%
2. Trifluoromethylation Trifluoromethylating reagent (e.g., Togni’s reagent) Cu or Fe catalyst DMSO or acetonitrile 150°C (microwave) 80-95% ,
3. Cyclization Nitrile or amidine intermediates Acid catalyst (e.g., p-TsOH) Dichloromethane or ethanol Room temp to reflux 65-85%
4. Final purification Silica gel chromatography Ethyl acetate/hexane

Recent Research Discoveries and Innovations

  • Microwave-assisted synthesis has significantly shortened reaction times and increased yields, especially for trifluoromethylated heterocycles.
  • Catalytic systems involving bismuth triflate and copper have shown high efficiency in promoting cyclization and trifluoromethylation.
  • Intermolecular Ritter-type reactions are emerging as versatile tools for constructing fused heterocycles, including imidazo[1,2-a]pyrimidines, with high regioselectivity and yields.
  • Green chemistry approaches are being integrated, such as solvent-free conditions and recyclable catalysts, to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

While information specifically focusing on the applications of "7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine" is limited, research on related compounds such as imidazo[1,2-a]pyrimidines and pyrazolopyrimidines suggests potential applications, particularly in medicinal chemistry and photodynamic therapy.

Note: There are two similar compounds with different CAS numbers:

  • 7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, CAS Number 1696128-95-6 .
  • 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, CAS Number 1697920-26-5 .

It is important to note the distinction, as different substitutions on the imidazopyrimidine core can lead to different properties and applications.

Imidazo[1,2-a]pyrimidines in Photodynamic Therapy

Imidazo[1,2-a]pyrimidine compounds have shown promise as photosensitizers for photodynamic therapy . These compounds:

  • Absorb and emit light in the 400-500 nm region .
  • Exhibit low cytotoxicity in the dark .
  • Are efficiently taken up by cells .
  • Generate singlet oxygen upon irradiation, leading to the death of cancer cells .

These properties suggest that imidazo[1,2-a]pyrimidines could be valuable tools for phototheranostics, enabling simultaneous fluorescence imaging and photodynamic therapy .

Phenylpyrazolo[3,4-d]pyrimidines as Anticancer Agents

Phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as anticancer agents . In particular, compound 5i was identified as a potent non-selective dual EGFR/VGFR2 inhibitor . Compound 5i :

  • Inhibited tumor growth in an MCF-7 model .
  • Induced cancer cell apoptosis .
  • Inhibited cell migration .
  • Suppressed cell cycle progression, leading to DNA fragmentation .

Molecular docking studies have explored the binding mode and mechanism of these compounds on protein targets . The results suggest that phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have significant potential for anticancer treatment .

Other Potential Applications

Mechanism of Action

The mechanism of action of 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyrimidine scaffold is structurally versatile, with modifications at key positions (e.g., substituents at positions 2, 5, 7) significantly altering properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Methyl-5-(trifluoromethyl)-imidazo[1,2-a]pyrimidine (Target) 7-CH₃, 5-CF₃ C₈H₁₀F₃N₃ 205.18 Lipophilic CF₃ group; potential metabolic stability
2-Methyl-7-(trifluoromethyl)-imidazo[1,2-a]pyrimidine 2-CH₃, 7-CF₃ C₈H₁₀F₃N₃ 205.18 Structural isomer of target; substituent position affects reactivity
5-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine 5-(1-methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Bulky substituent; potential steric hindrance
7-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine 7-(1-methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Similar to above but substituent at position 7
2-(Trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid 2-CF₃, 8-COOH C₉H₇F₃N₂O₂ 244.16 Carboxylic acid enhances solubility; pyridine vs. pyrimidine core
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo core (vs. imidazo) C₇H₁₂N₄ 152.20 Different heterocycle; amine group for functionalization

Key Insights

Substituent Position and Bioactivity :

  • The target compound (5-CF₃, 7-CH₃) and its isomer 2-Methyl-7-CF₃ () share the same molecular formula but differ in substituent placement. Such positional changes can drastically alter interactions with biological targets (e.g., enzymes, receptors).
  • Methylcyclopropyl derivatives () introduce steric bulk, which may hinder binding to certain targets but improve metabolic resistance .

Switching from imidazo to triazolo cores (e.g., 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine) changes hydrogen-bonding capacity and electronic properties, impacting drug-likeness .

Commercial Availability: The 2-Methyl-7-CF₃ analog (CAS 1697920-26-5) is listed as out of stock (), suggesting high demand or synthesis challenges.

Biological Activity

7-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its unique structural features, particularly the methyl and trifluoromethyl substituents, enhance its biological activity and potential therapeutic applications.

  • Molecular Formula : C8_8H8_8F3_3N3_3
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 1697920-26-5

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

7-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has shown significant antimicrobial properties:

  • Against Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Against Fungi : Moderate activity noted against Candida albicans .

Antitumor Activity

The compound is under investigation for its potential antitumor effects:

  • Preliminary studies suggest it may inhibit the growth of various cancer cell lines.
  • Specific IC50_{50} values are still being determined to quantify its efficacy .

Antioxidant Properties

The antioxidant activity of this compound is being explored as a potential therapeutic avenue for oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The unique substitution pattern at the 5 and 7 positions of the imidazo[1,2-a]pyrimidine framework is believed to enhance its biological activities compared to other similar compounds. This configuration affects chemical reactivity and interactions with biological targets .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

Compound NameStructural FeaturesBiological Activity
Trifluoromethylated TriazolopyrimidinesContains trifluoromethyl groupsEnhanced drug activity against malaria
Tetrazolo[1,5-a]pyrimidinesSimilar core structureVaries based on substituents
Imidazo[1,2-a]pyrimidinesFused imidazole-pyrimidine ringsAnticancer and antimicrobial properties

Case Studies and Research Findings

Several studies have focused on the biological activity of 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

  • Antimicrobial Study :
    • A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
  • Antitumor Research :
    • Investigations into its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results with IC50_{50} values suggesting significant inhibition of cell proliferation .
  • Antioxidant Evaluation :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that the compound has notable free radical scavenging ability .

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DMF806598
CuITHF1005295

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.09 (d, J = 8.5 Hz, 2H, aromatic), 5.64 (br, 1H, NH), and 3.20 (m, 2H, CH₂) .
    • ¹³C NMR: Signals for CF₃ (~120 ppm) and imidazo-pyrimidine carbons (140–160 ppm) .
  • X-Ray Crystallography: Orthorhombic space group Pna2₁ with unit cell parameters a = 13.49 Å, b = 10.52 Å, c = 11.36 Å .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space GroupPna2₁
Z (Molecules)4
R-factor0.052

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies may arise from:

  • Tautomerism: Imidazo-pyrimidine systems exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to confirm dynamic equilibria .
  • Impurities: Compare HPLC retention times (C18 column, acetonitrile/water gradient) with synthetic intermediates .
  • Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction to confirm bond lengths/angles .

Advanced: What strategies are used to evaluate biological activity (e.g., antimicrobial)?

Methodological Answer:

  • In Vitro Assays:
    • MIC Testing: Screen against Mycobacterium tuberculosis (H37Rv strain) at 0.5–50 µg/mL in Middlebrook 7H9 broth .
    • Cytotoxicity: Use HEK293 cells (MTT assay) to determine IC₅₀ values .
  • Mechanistic Studies:
    • Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics .

Q. Table 3: Biological Activity Data

OrganismMIC (µg/mL)IC₅₀ (µM)
M. tuberculosis2.5N/A
HEK293 CellsN/A>100

Advanced: How to model ligand-receptor interactions for target identification?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with DHFR (PDB: 1DF7) as a target.
    • Parameters: Grid box centered on active site (20 × 20 × 20 Å), exhaustiveness = 20 .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (AMBER force field) .
  • Key Interactions: Hydrogen bonds between CF₃ group and Thr113/Ser148 residues .

Basic: What are recommended storage and handling protocols?

Methodological Answer:

  • Storage: –20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Handling: Use glove boxes for air-sensitive reactions; avoid prolonged exposure to light .

Advanced: How to optimize regioselectivity in trifluoromethylation?

Methodological Answer:

  • Directing Groups: Introduce –NH₂ or –COOH groups to steer CF₃ placement .
  • Metal Catalysts: Pd(0) enhances C–H activation at the 5-position over 7-methyl .
  • Solvent Effects: Polar aprotic solvents (DMF) favor electrophilic substitution .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • HPLC: C18 column, 254 nm UV detection, retention time = 8.2 min .
  • Elemental Analysis: Match calculated (C: 49.1%, H: 3.6%, N: 15.3%) with experimental values .
  • Mass Spectrometry: ESI-MS (m/z 259.1 [M+H]⁺) .

Key Challenges and Contradictions

  • Synthetic Yield vs. Purity: Higher temperatures (>100°C) increase yield but reduce purity due to side reactions .
  • Biological Activity vs. Toxicity: Strong antimicrobial activity (MIC = 2.5 µg/mL) contrasts with low cytotoxicity (IC₅₀ > 100 µM), suggesting selective targeting .

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